molecular formula C6H5ClN2S B1627672 6-Chloropyridine-3-carbothioamide CAS No. 400776-16-1

6-Chloropyridine-3-carbothioamide

Cat. No.: B1627672
CAS No.: 400776-16-1
M. Wt: 172.64 g/mol
InChI Key: DUAOYIOCUPZVPB-UHFFFAOYSA-N
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Description

6-Chloropyridine-3-carbothioamide is an organic compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a carbothioamide group at the 3rd position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

6-Chloropyridine-3-carbothioamide has a wide range of applications in scientific research:

Safety and Hazards

For toxicology and safety information of 6-Chloropyridine-3-carbothioamide, it is recommended to follow the safety procedures for chemicals and wear appropriate personal protective equipment, such as gloves, goggles, and lab coats . During use, avoid contact with skin, eyes, and respiratory tract, and ensure operation in a well-ventilated environment . Detailed safety information should refer to the specific Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloropyridine-3-carbothioamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 6-Chloropyridine-3-carbothioamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and thiocyanation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-3-carbothioamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyridine-3-carbothioamide include:

  • 6-Chloropyridine-3-carboxamide
  • 6-Chloropyridine-3-carboxylic acid
  • 6-Chloropyridine-3-thiol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chlorine atom and the carbothioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloropyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAOYIOCUPZVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596153
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400776-16-1
Record name 6-Chloropyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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